2'-Trifluoromethyl-biphenyl-3-carboxylic acid
Overview
Description
2’-Trifluoromethyl-biphenyl-3-carboxylic acid is an aromatic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Trifluoromethyl-biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, an aryl halide, is prepared by halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2’-Trifluoromethyl-biphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitronium ions or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’-Trifluoromethyl-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’-Trifluoromethyl-biphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The carboxylic acid group can form hydrogen bonds with target proteins, contributing to binding affinity and specificity.
Comparison with Similar Compounds
- 4’-Trifluoromethyl-biphenyl-3-carboxylic acid
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
Comparison: 2’-Trifluoromethyl-biphenyl-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the biphenyl structure. This arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. For example, the position of the trifluoromethyl group can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHCGOUOTVEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382231 | |
Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-48-2 | |
Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168618-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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